2,5-Difluoro-3-methylbenzonitrile
Overview
Description
2,5-Difluoro-3-methylbenzonitrile is an organic compound with the molecular formula C8H5F2N. It is a colorless, crystalline powder commonly used in various fields of chemistry and industry due to its unique properties . The compound is characterized by the presence of two fluorine atoms and a methyl group attached to a benzonitrile core, which imparts distinct chemical and physical properties.
Mechanism of Action
Target of Action
Many drugs and chemical compounds exert their effects by interacting with protein targets in the body. These targets can include enzymes, receptors, and ion channels, among others. The specific target of a compound is often determined by the compound’s chemical structure and properties .
Mode of Action
The mode of action of a compound refers to how it interacts with its target to exert its effects. This can involve binding to a receptor to activate or inhibit it, or interacting with an enzyme to increase or decrease its activity .
Biochemical Pathways
Once a compound interacts with its target, it can influence various biochemical pathways in the body. This can lead to changes in cellular function and physiology, and ultimately result in the compound’s observed effects .
Pharmacokinetics
Pharmacokinetics refers to how the body processes a compound. This includes how the compound is absorbed, distributed, metabolized, and excreted (ADME). These processes can greatly influence a compound’s bioavailability, or how much of the compound is able to reach its target and exert its effects .
Result of Action
The result of a compound’s action can vary widely depending on its target and mode of action. This can range from changes in cellular function to alterations in whole-body physiology .
Action Environment
The action of a compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the target tissue or organ .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Difluoro-3-methylbenzonitrile can be synthesized through a two-step reaction involving aldoximation and dehydration. The starting material, 2,5-difluoro-3-methylbenzaldehyde, reacts with hydroxylamine hydrochloride to form an oxime intermediate. This intermediate is then dehydrated to yield the desired nitrile compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-3-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Various substituted benzonitriles.
Reduction: 2,5-Difluoro-3-methylbenzylamine.
Oxidation: 2,5-Difluoro-3-methylbenzoic acid.
Scientific Research Applications
2,5-Difluoro-3-methylbenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-3-methylbenzonitrile
- 2,3-Difluoro-5-methylbenzonitrile
- 3-Fluoro-5-methylbenzonitrile
Uniqueness
2,5-Difluoro-3-methylbenzonitrile is unique due to the specific positioning of the fluorine atoms and the methyl group on the benzonitrile core. This unique arrangement imparts distinct chemical reactivity and physical properties compared to its analogs .
Properties
IUPAC Name |
2,5-difluoro-3-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCHUEANXRBERE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662797 | |
Record name | 2,5-Difluoro-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003712-20-6 | |
Record name | 2,5-Difluoro-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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